2-Bromo-9,9-dipropyl-9H-fluorene
Description
2-Bromo-9,9-dipropyl-9H-fluorene is a brominated fluorene derivative featuring two propyl groups at the 9-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of conjugated polymers, fluorescent dyes, and charge-transport materials for optoelectronic devices like organic light-emitting diodes (OLEDs) . Its structure combines the rigidity of the fluorene backbone with the solubility-enhancing properties of alkyl chains, enabling versatile applications in materials science.
Properties
Molecular Formula |
C19H21Br |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-bromo-9,9-dipropylfluorene |
InChI |
InChI=1S/C19H21Br/c1-3-11-19(12-4-2)17-8-6-5-7-15(17)16-10-9-14(20)13-18(16)19/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
LDMRNHJAQBWUAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- Alkyl Chain Length: Longer alkyl chains (e.g., dibutyl, dihexyl) enhance solubility in non-polar solvents but reduce melting points. For example, 2,7-dibromo-9,9-di(1-propyl)-9H-fluorene melts at 138–140°C , while shorter chains (dimethyl) likely exhibit higher melting points due to reduced steric hindrance.
- Aromatic vs. Alkyl Substituents : Diphenyl derivatives (e.g., 2-bromo-9,9-diphenyl-9H-fluorene) exhibit higher molecular weights and rigidity, favoring applications in OLEDs where π-conjugation is critical .
Research Findings and Case Studies
Electronic Properties
- Charge Transport : Dipropyl derivatives exhibit higher hole mobility than dimethyl analogs due to reduced crystallinity and improved film-forming properties .
- Optical Bandgaps : Substitution with electron-donating alkyl groups (propyl, butyl) red-shifts absorption maxima compared to electron-withdrawing phenyl groups .
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